6-Methoxy-trans-1,2,3,4,4a,10a-hexahydrophenanthrene
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Overview
Description
6-Methoxy-trans-1,2,3,4,4a,10a-hexahydrophenanthrene is a chemical compound that belongs to the class of hexahydrophenanthrenes. This compound is characterized by the presence of a methoxy group at the 6th position and a trans configuration across the 1,2,3,4,4a,10a positions. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is known for its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-trans-1,2,3,4,4a,10a-hexahydrophenanthrene typically involves the hydrogenation of phenanthrene derivatives under specific conditions. The process may include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) to achieve the desired reduction. The methoxy group can be introduced through methylation reactions using reagents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-trans-1,2,3,4,4a,10a-hexahydrophenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Further reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaH in dimethyl sulfoxide (DMSO), alkyl halides in aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully hydrogenated phenanthrene derivatives.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
6-Methoxy-trans-1,2,3,4,4a,10a-hexahydrophenanthrene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including mutagenicity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-trans-1,2,3,4,4a,10a-hexahydrophenanthrene involves its interaction with specific molecular targets and pathways. The methoxy group and the trans configuration play crucial roles in determining its reactivity and binding affinity. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or DNA, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways, such as oxidative stress response or apoptosis, through its chemical interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenanthrenecarboxaldehyde, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-
- 7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-
Uniqueness
6-Methoxy-trans-1,2,3,4,4a,10a-hexahydrophenanthrene is unique due to its specific methoxy substitution and trans configuration, which confer distinct chemical and biological properties
Properties
CAS No. |
118326-95-7 |
---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
(4aR,10aS)-6-methoxy-1,2,3,4,4a,10a-hexahydrophenanthrene |
InChI |
InChI=1S/C15H18O/c1-16-13-9-8-12-7-6-11-4-2-3-5-14(11)15(12)10-13/h6-11,14H,2-5H2,1H3/t11-,14+/m0/s1 |
InChI Key |
MYLYRYCVWROLJA-SMDDNHRTSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C[C@H]3[C@H]2CCCC3)C=C1 |
Canonical SMILES |
COC1=CC2=C(C=CC3C2CCCC3)C=C1 |
Origin of Product |
United States |
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